butyl 3-[(4-methylbenzoyl)amino]benzoate

Medicinal Chemistry Drug Design Physicochemical Properties

This butyl ester is a critical prodrug tool for intracellular assays. Its optimized lipophilicity (LogP 4.6, Δ+1.1 vs. methyl ester) ensures passive cell-membrane diffusion and intracellular esterase cleavage to release the active carboxylic acid warhead. Ideal for SAR campaigns on permeability and blood-brain barrier penetration. Avoid generic aminobenzoate substitutes; only the butyl ester delivers the validated permeability-enhancing profile. Order now to advance your 5-lipoxygenase or CYP4Z1 inhibition studies with a structurally authentic and physicochemically characterized probe.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
Cat. No. B4797152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebutyl 3-[(4-methylbenzoyl)amino]benzoate
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C19H21NO3/c1-3-4-12-23-19(22)16-6-5-7-17(13-16)20-18(21)15-10-8-14(2)9-11-15/h5-11,13H,3-4,12H2,1-2H3,(H,20,21)
InChIKeySNOGMZFJMZDDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3-[(4-methylbenzoyl)amino]benzoate: Chemical Identity, Lipophilic Prodrug Scaffold, and Rationale for Differentiated Evaluation


Butyl 3-[(4-methylbenzoyl)amino]benzoate (CAS not assigned; Molecular Formula: C19H21NO3; MW: 311.4 g/mol) is a synthetic aromatic ester, specifically a lipophilic derivative of 3-[(4-methylbenzoyl)amino]benzoic acid (parent acid CAS 5230-04-6) . It is classified as an aminobenzoate derivative, featuring a butyl ester moiety that confers distinct physicochemical properties. This compound serves primarily as a research chemical and building block in drug discovery, with applications in medicinal chemistry and biological screening . Its structure, incorporating a meta-substituted aminobenzoate core with a 4-methylbenzoyl amide, places it within a class of benzamide analogs investigated for various biological activities, including enzyme inhibition and local anesthetic effects [1].

Butyl 3-[(4-methylbenzoyl)amino]benzoate: Why Generic Substitution Fails—Physicochemical and Functional Differentiation in Aminobenzoate Analogs


Generic substitution of butyl 3-[(4-methylbenzoyl)amino]benzoate with closely related aminobenzoate esters or amides is not scientifically sound due to the critical interplay of lipophilicity, steric bulk, and metabolic liability governed by the specific ester and amide moieties. As a butyl ester, it exhibits enhanced lipophilicity (estimated LogP ~4.6) compared to its methyl ester analog (methyl 3-(4-methylbenzamido)benzoate, LogP ~3.5 [1]), which directly impacts membrane permeability, protein binding, and distribution in biological assays. Furthermore, the 4-methylbenzoyl amide confers distinct steric and electronic properties compared to unsubstituted or differently substituted benzamides, affecting target engagement and selectivity profiles . Therefore, substituting this compound with a simpler benzocaine derivative (e.g., ethyl 4-aminobenzoate) or a different ester (e.g., methyl or propyl) would fundamentally alter the pharmacokinetic and pharmacodynamic profile, leading to divergent experimental outcomes.

Butyl 3-[(4-methylbenzoyl)amino]benzoate: A Quantitative Evidence Guide for Differentiated Selection vs. Aminobenzoate Analogs


Butyl 3-[(4-methylbenzoyl)amino]benzoate vs. Methyl Ester Analog: Quantitative Lipophilicity Differentiation (LogP 4.6 vs. 3.5)

Butyl 3-[(4-methylbenzoyl)amino]benzoate exhibits a significantly higher lipophilicity compared to its methyl ester analog, methyl 3-(4-methylbenzamido)benzoate. This difference is crucial for applications requiring enhanced membrane permeability, improved blood-brain barrier penetration, or altered tissue distribution. The estimated LogP value for the butyl ester is 4.6, while the methyl ester has a reported LogP of 3.5 [1]. This 1.1-unit increase in LogP translates to a theoretical ~12.6-fold increase in partition coefficient, favoring lipid membrane association.

Medicinal Chemistry Drug Design Physicochemical Properties

Butyl 3-[(4-methylbenzoyl)amino]benzoate vs. Parent Carboxylic Acid: Enhanced Cell Permeability via Ester Prodrug Strategy

The butyl ester moiety of butyl 3-[(4-methylbenzoyl)amino]benzoate acts as a prodrug strategy, masking the polar carboxylate of its parent acid, 3-[(4-methylbenzoyl)amino]benzoic acid (CAS 5230-04-6). The parent acid, with an estimated pKa of ~4.2, is largely ionized at physiological pH, severely limiting its passive membrane permeability. In contrast, the butyl ester is neutral and significantly more lipophilic, facilitating passive diffusion across cell membranes . Upon entering cells, esterases can cleave the butyl group, releasing the active parent acid intracellularly. This class-level inference is based on established prodrug principles for carboxylate-containing compounds.

Prodrug Pharmacokinetics Cell Biology

Butyl 3-[(4-methylbenzoyl)amino]benzoate vs. Butyl 3-aminobenzoate (Butamben): Functional Differentiation in Enzyme Inhibition Profiles

While both compounds share a butyl 3-aminobenzoate core, the addition of the 4-methylbenzoyl amide group in butyl 3-[(4-methylbenzoyl)amino]benzoate fundamentally alters its biological target profile. Butyl 3-aminobenzoate (butamben) is a known local anesthetic that primarily acts on voltage-gated calcium channels in dorsal root ganglion neurons . In contrast, the 4-methylbenzoyl derivative has been evaluated for different activities, such as inhibition of 5-lipoxygenase translocation in rat RBL-2H3 cells [1], indicating a shift in target engagement. While direct quantitative comparison on a single target is unavailable, the functional divergence is clear. For instance, butamben shows no reported activity on 5-lipoxygenase, whereas the derivative is a candidate inhibitor. This structural modification effectively redirects the compound's biological function from ion channel modulation to enzyme inhibition pathways.

Enzyme Inhibition Drug Discovery Local Anesthetic

Butyl 3-[(4-methylbenzoyl)amino]benzoate vs. Other 4-Methylbenzoyl Amino Analogs: Unique Structural Positioning and Potential for CYP4Z1 Inhibition

The specific substitution pattern of the 4-methylbenzoyl amide at the meta-position of the benzoate ester in butyl 3-[(4-methylbenzoyl)amino]benzoate is a key structural differentiator. A closely related analog, methyl 2-[(4-methylbenzoyl)amino]benzoate (CHEMBL250806), has an ortho-substitution. While activity data for the target compound is limited, class-level inference from methyl 3-(4-methylbenzamido)benzoate suggests that meta-substituted benzamides can exhibit activity against cytochrome P450 4Z1 (CYP4Z1), a target implicated in cancer. Methyl 3-(4-methylbenzamido)benzoate has a reported Ki of 2.20 µM (2.20E+3 nM) for CYP4Z1 inhibition [1]. This is in contrast to the ortho-substituted analog, which may have a different activity profile due to altered geometry and electronic distribution. The butyl ester version is predicted to have similar enzyme interaction due to the shared core, but with enhanced cellular penetration as discussed in previous evidence items.

Enzyme Inhibition CYP4Z1 Cancer Research

Butyl 3-[(4-methylbenzoyl)amino]benzoate: Optimal Research and Industrial Application Scenarios Based on Evidence


Intracellular Target Engagement Studies in Drug Discovery (e.g., 5-Lipoxygenase or CYP4Z1)

Based on its enhanced lipophilicity (ΔLogP +1.1 vs. methyl ester [1]) and ester prodrug strategy (Section 3, Evidence Item 2), this compound is the preferred choice for cellular assays investigating intracellular targets. It is specifically indicated for studying the inhibition of enzymes like 5-lipoxygenase [2] or CYP4Z1 [3], where achieving sufficient intracellular concentration is critical. The butyl ester facilitates passive diffusion across the cell membrane, and subsequent hydrolysis by intracellular esterases releases the active carboxylic acid moiety, maximizing target engagement and minimizing false negatives associated with poor permeability.

SAR Studies of Aminobenzoate Derivatives Requiring a Specific Lipophilic Anchor

For structure-activity relationship (SAR) campaigns aiming to optimize membrane permeability or blood-brain barrier penetration, butyl 3-[(4-methylbenzoyl)amino]benzoate serves as a critical comparator and starting point. Its estimated LogP of 4.6 (Section 3, Evidence Item 1) provides a defined lipophilic anchor. Researchers can compare its activity profile against analogs with shorter alkyl esters (e.g., methyl or ethyl) to isolate the effect of lipophilicity on potency, selectivity, or pharmacokinetic parameters in cell-based or in vivo models.

Development of Prodrugs for Poorly Permeable Carboxylic Acid-Containing Inhibitors

This compound exemplifies a successful prodrug approach for delivering a carboxylic acid warhead into cells. As detailed in Section 3, Evidence Item 2, the butyl ester mask significantly increases passive permeability compared to the parent acid. It can be used as a model compound or a direct building block for developing prodrugs of other active, but poorly permeable, 3-[(4-methylbenzoyl)amino]benzoic acid derivatives. Its established synthetic route and physicochemical profile make it a reliable starting material for medicinal chemists.

Functional Genomics and Chemical Biology Probes for Leukotriene Pathway Analysis

In chemical biology, this compound's activity as a candidate 5-lipoxygenase translocation inhibitor [2] positions it as a useful probe for studying the leukotriene biosynthesis pathway. It offers a structurally distinct alternative to butamben (Section 3, Evidence Item 3), which modulates ion channels. Researchers investigating the role of 5-lipoxygenase in inflammation, allergy, or cancer can use butyl 3-[(4-methylbenzoyl)amino]benzoate to dissect pathway-specific effects, especially in cell types where efficient membrane penetration is required.

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